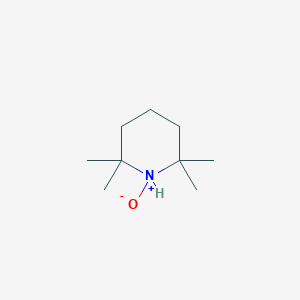
2,2,6,6-Tetramethyl-piperidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-piperidine 1-oxide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Deprotonation Reactions
TEMPO is widely utilized in organic synthesis as a base for deprotonation reactions. Its sterically hindered nature allows it to selectively abstract protons from acidic carbon atoms, facilitating the formation of carbanions. These carbanions can then participate in further synthetic transformations .
Formation of TMP-Lithium Complexes
The compound is also instrumental in the preparation of TMP-lithium complexes. These complexes serve as valuable reagents for metalation of sensitive substrates under mild conditions, making them crucial for developing complex molecular architectures .
Oxidation Reactions
One of the most notable applications of TEMPO is in oxidation reactions. It is particularly effective in the selective oxidation of alcohols to aldehydes or ketones. The stability and reactivity of TEMPO derivatives make them indispensable tools for organic chemists .
Materials Science
Polymerization Inhibition
TEMPO derivatives are known to inhibit the premature polymerization of ethylenically unsaturated monomers. This property is exploited in various industrial applications to control polymerization processes and enhance product stability . For example, 4-hydroxy-TEMPO has been used effectively as a polymerization inhibitor in the production of plastics.
Nanomaterials Synthesis
Recent studies have demonstrated that TEMPO can assist in the preparation of nanomaterials such as chitin nanowhiskers and nanofibers through radical-assisted oxidation processes. This method enhances the mechanical properties of the resulting materials, making them suitable for various applications including biomedical uses .
Environmental Applications
Antioxidant Properties
TEMPO has been explored for its antioxidant properties in food preservation and packaging. Its ability to scavenge free radicals can mitigate oxidative stress in food products, thereby extending shelf life and maintaining quality .
Case Studies
Propriétés
Numéro CAS |
5132-07-0 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h10H,5-7H2,1-4H3 |
Clé InChI |
RVWUHFFPEOKYLB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC([NH+]1[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















